4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
Descripción
Propiedades
IUPAC Name |
4-chloro-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-11-3-1-10(2-4-11)15(23)19-7-8-22-16(24)13-9-12(18)5-6-14(13)20-21-22/h1-6,9H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMJCRBTGTLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-fluoro-4-oxobenzo[d][1,2,3]triazin intermediate, which can be synthesized through a series of nitration, reduction, and cyclization reactions. The final step involves coupling this intermediate with 4-chlorobenzoyl chloride under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study indicated that derivatives of benzamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the compound's structural features contribute to its effectiveness in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.19 µM | Significant |
| Escherichia coli | 6.25 µM | Moderate |
| Candida albicans | 7.50 µM | Moderate |
Anticancer Potential
In addition to its antimicrobial properties, the compound has been investigated for its anticancer activity. Research has shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the triazine moiety enhances the compound's interaction with biological targets involved in cancer progression .
Case Study: Anticancer Activity Evaluation
In a recent study, a series of benzamide analogues were synthesized and tested against several cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, highlighting their potential as novel anticancer agents .
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Quinazolinone Derivatives
Compounds such as 2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) share a fluorinated heterocycle but differ in the quinazolinone core (two nitrogen atoms) versus the benzotriazinone core (three nitrogen atoms).
| Compound | Core Structure | Substituents | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Benzotriazinone | 6-F, 4-Cl | Not Reported |
| 3k (Quinazolinone) | Quinazolinone | 6-F, 4-O, N-(4-F-phenyl) | 262–264 |
Oxadiazine Derivatives
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines retain the 4-chlorobenzamide group but incorporate a 1,3,5-oxadiazine ring. The oxadiazine core may confer different metabolic stability compared to benzotriazinones.
Linker Modifications
Ethyl vs. Butyl Linkers
The target compound’s ethyl linker contrasts with N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) , which has a longer butanamide chain. Extended linkers may increase solubility but reduce membrane permeability.
| Compound | Linker Length | Bioactivity Implications |
|---|---|---|
| Target Compound | Ethyl | Balanced lipophilicity |
| 14a | Butyl | Potential for improved solubility |
Acetate Linkers
BLD Pharm’s (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetate uses an acetate group instead of ethyl, introducing chirality and a trifluoromethoxy group. Such modifications could enhance metabolic resistance.
Substituent Effects
Halogenation Patterns
- 4-Chloro-N-(cyanoethoxymethyl)benzamide (zarilamid) shares the 4-chlorobenzamide group but lacks the triazinone core. Its use as a pesticide highlights the role of chloro-substituted benzamides in bioactivity.
- N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3l) replaces chlorine with bromine, which may alter steric bulk and electronic properties.
Actividad Biológica
4-Chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. Its structure features a chloro-benzamide moiety linked to a fluoro-substituted triazinone, which may contribute to its pharmacological effects.
The compound can be characterized by its molecular formula and molecular weight of approximately 353.78 g/mol. The presence of the chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its activity against various diseases.
Research indicates that compounds similar to this compound may act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Inhibition of TS can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells. This mechanism is particularly relevant in the development of anti-cancer therapies.
Antitumor Activity
Several studies have explored the antitumor potential of triazinone derivatives. For instance, a study evaluating the cytotoxic effects of related compounds demonstrated that they effectively inhibited cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds ranged significantly, indicating varying degrees of potency.
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (breast cancer) |
| Related Triazinone A | 10 | HeLa (cervical cancer) |
| Related Triazinone B | 20 | A549 (lung cancer) |
Neuroprotective Effects
In addition to antitumor activity, some derivatives have shown neuroprotective properties. A study on neurochemical profiling indicated that certain triazinones could modulate neurotransmitter levels and provide protection against oxidative stress in neuronal models. This suggests a broader therapeutic potential beyond oncology.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Thymidylate Synthase Inhibition : Compounds structurally related to this compound have been shown to effectively inhibit TS activity in vitro, leading to increased apoptosis in cancer cells .
- Antiviral Activity : Some studies have suggested that similar compounds exhibit antiviral properties, particularly against HIV-1. The mechanism appears to involve interference with viral replication pathways .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has been explored, revealing potential synergistic effects that enhance overall efficacy against resistant cancer cell lines .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core followed by coupling with the triazinone moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis .
- Triazinone ring closure : Employ cyclization via nucleophilic substitution under reflux in acetonitrile with potassium carbonate as a base .
- Purification : Column chromatography (silica gel, 5% MeOH/DCM) and recrystallization from ethanol improve purity (>95%) .
Optimization : Monitor reaction progress via TLC and adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of benzamide to triazinone precursor) to maximize yield (reported 65–75%) .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?
Answer:
- NMR :
- MS : ESI-MS typically shows [M+H]⁺ at m/z 403.1 (calculated for C₁₇H₁₂ClFN₄O₂) .
- IR : Stretch bands at ~1670 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (triazinone C=O) confirm functional groups .
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Answer:
Discrepancies in IC₅₀ values or enzyme inhibition profiles may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as controls .
- Compound purity : Verify purity via HPLC (≥98%) and quantify residual solvents (e.g., DMSO) that may interfere with cellular assays .
- Cellular context : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Resolution : Perform meta-analysis with dose-response curves and statistical tests (e.g., ANOVA) to identify outliers .
Advanced: What strategies improve metabolic stability during preclinical development?
Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the benzamide to reduce oxidative metabolism .
- In vitro assays : Use liver microsomes (human/rat) to identify metabolic hotspots. For example, ethyl linker oxidation can be mitigated by replacing it with a cyclopropyl group .
- Prodrug approaches : Mask the triazinone carbonyl as a ester to enhance plasma stability, with enzymatic cleavage in target tissues .
Basic: Which functional groups are pharmacologically critical, and how are their interactions validated?
Answer:
- Benzamide core : Essential for target binding (e.g., kinase ATP pockets). Validate via site-directed mutagenesis of suspected binding residues .
- Triazinone ring : Mediates hydrogen bonding with catalytic lysine residues. Confirm via X-ray crystallography or competitive binding assays .
- Chloro and fluoro substituents : Enhance lipophilicity and target affinity. Test analogs lacking these groups in SAR studies .
Advanced: How to design experiments for ambiguous mechanism-of-action studies?
Answer:
- Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR screening : Perform genome-wide knockouts to identify synthetic lethal partners or resistance mechanisms .
- Kinase profiling : Test against a panel of 100+ kinases (e.g., KinomeScan) to rule out off-target effects .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage : Keep at -20°C in airtight, light-resistant vials under argon to prevent hydrolysis of the triazinone ring .
- Solubility : Prepare stock solutions in DMSO (50 mM) and avoid freeze-thaw cycles (>3 cycles degrade purity by ~10%) .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC to detect decomposition products .
Advanced: How to reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetics (PK) : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor absorption may explain in vivo inefficacy .
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
- Tumor models : Use patient-derived xenografts (PDX) instead of immortalized cell lines to better mimic human physiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
